molecular formula C18H19NO4 B4890863 N-1,3-benzodioxol-5-yl-4-butoxybenzamide

N-1,3-benzodioxol-5-yl-4-butoxybenzamide

Cat. No. B4890863
M. Wt: 313.3 g/mol
InChI Key: WJAGHEYNYPDBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-butoxybenzamide, also known as BBBD, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. BBBD is a small molecule that has a unique structure, making it an attractive target for drug development. In

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-butoxybenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-1,3-benzodioxol-5-yl-4-butoxybenzamide is that it is a small molecule that can easily penetrate cell membranes, making it an attractive target for drug development. However, one limitation is that it can be difficult to obtain pure this compound due to its low solubility in water.

Future Directions

There are many potential future directions for N-1,3-benzodioxol-5-yl-4-butoxybenzamide research. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, as it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

N-1,3-benzodioxol-5-yl-4-butoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoyl chloride with 1,3-benzodioxole in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-butoxybenzamide has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and other neurological disorders. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-3-10-21-15-7-4-13(5-8-15)18(20)19-14-6-9-16-17(11-14)23-12-22-16/h4-9,11H,2-3,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAGHEYNYPDBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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